Cas no 1334412-86-0 (benzyl 3,3-difluoropiperidin-4-ylcarbamate)
benzyl 3,3-difluoropiperidin-4-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl 3,3-difluoropiperidin-4-ylcarbamate
- Carbamic acid, N-(3,3-difluoro-4-piperidinyl)-, phenylmethyl ester
- F76928
- 1334412-86-0
- benzyl N-(3,3-difluoropiperidin-4-yl)carbamate
- Benzyl (3,3-difluoropiperidin-4-yl)carbamate
-
- Inchi: 1S/C13H16F2N2O2/c14-13(15)9-16-7-6-11(13)17-12(18)19-8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,17,18)
- InChI Key: RRICLCGYDVONBZ-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NC1CCNCC1(F)F
Computed Properties
- Exact Mass: 270.11798408g/mol
- Monoisotopic Mass: 270.11798408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 50.4Ų
benzyl 3,3-difluoropiperidin-4-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R147662-100mg |
benzyl 3,3-difluoropiperidin-4-ylcarbamate |
1334412-86-0 | 97% | 100mg |
¥1844 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R147662-1g |
benzyl 3,3-difluoropiperidin-4-ylcarbamate |
1334412-86-0 | 97% | 1g |
¥8460 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R147662-250mg |
benzyl 3,3-difluoropiperidin-4-ylcarbamate |
1334412-86-0 | 97% | 250mg |
¥3134 | 2023-09-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD767262-100mg |
Benzyl (3,3-difluoropiperidin-4-yl)carbamate |
1334412-86-0 | 97% | 100mg |
¥1676.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD767262-250mg |
Benzyl (3,3-difluoropiperidin-4-yl)carbamate |
1334412-86-0 | 97% | 250mg |
¥2849.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD767262-1g |
Benzyl (3,3-difluoropiperidin-4-yl)carbamate |
1334412-86-0 | 97% | 1g |
¥7691.0 | 2024-04-18 | |
| 1PlusChem | 1P0202GM-100mg |
Benzyl (3,3-difluoropiperidin-4-yl)carbamate |
1334412-86-0 | 97% | 100mg |
$264.00 | 2023-12-22 | |
| 1PlusChem | 1P0202GM-250mg |
Benzyl (3,3-difluoropiperidin-4-yl)carbamate |
1334412-86-0 | 97% | 250mg |
$461.00 | 2023-12-22 | |
| 1PlusChem | 1P0202GM-1g |
Benzyl (3,3-difluoropiperidin-4-yl)carbamate |
1334412-86-0 | 97% | 1g |
$1188.00 | 2023-12-22 | |
| Aaron | AR0202OY-50mg |
Benzyl (3,3-difluoropiperidin-4-yl)carbamate |
1334412-86-0 | 95% | 50mg |
$372.00 | 2023-12-16 |
benzyl 3,3-difluoropiperidin-4-ylcarbamate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on benzyl 3,3-difluoropiperidin-4-ylcarbamate
Benzyl 3,3-Difluoropiperidin-4-Ylcarbamate (CAS No. 1334412-86-0): A Comprehensive Overview
Benzyl 3,3-difluoropiperidin-4-ylcarbamate, identified by the CAS number 1334412-86-0, is a chemical compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of piperidine derivatives, which are widely studied for their versatility in organic synthesis and their role in medicinal chemistry. The molecule features a benzyl group attached to a difluoropiperidine ring, creating a structure that is both chemically interesting and functionally versatile.
Recent studies have highlighted the importance of fluorinated piperidine derivatives in drug discovery. The presence of two fluorine atoms on the piperidine ring introduces unique electronic and steric properties, which can significantly influence the compound's reactivity and bioavailability. For instance, fluorination often enhances lipophilicity, a critical factor in drug design for improving absorption and distribution within the body. This makes benzyl 3,3-difluoropiperidin-4-ylcarbamate a promising candidate for exploring new therapeutic agents.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the piperidine ring. Researchers have employed various methods, including ring-closing metathesis and nucleophilic substitution reactions, to construct the core structure. The introduction of fluorine atoms at the 3-position of the piperidine ring is achieved through selective fluorination techniques, ensuring high regioselectivity. Finally, the attachment of the benzyl group via carbamate formation completes the structure. These synthetic strategies have been optimized in recent years to improve yield and purity, making large-scale production feasible.
One of the most intriguing aspects of benzyl 3,3-difluoropiperidin-4-ylcarbamate is its potential as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that retain similar biological activity but differ in their physical properties. This compound's ability to mimic certain pharmacophores while offering improved pharmacokinetic profiles has led to its exploration in drug design programs targeting various disease states. For example, recent research has focused on its potential as an antidepressant or anxiolytic agent, where its unique structure may offer advantages over existing therapies.
In addition to its pharmaceutical applications, benzyl 3,3-difluoropiperidin-4-ylcarbamate has shown promise in agrochemical research. Its ability to modulate enzyme activity makes it a candidate for developing new pesticides or herbicides. However, further studies are required to evaluate its efficacy and safety profile in agricultural settings.
From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in characterizing this compound's structure and purity. These methods provide detailed insights into the molecular geometry and confirm the presence of all functional groups as intended. Such rigorous characterization is essential for ensuring consistency in both research and industrial applications.
Looking ahead, ongoing research aims to explore the stereochemical properties of benzyl 3,3-difluoropiperidin-4-ylcarbamate. Stereoisomerism can significantly impact a compound's biological activity, making it crucial to investigate how different configurations affect its pharmacological properties. Advanced computational methods, including molecular docking studies, are being utilized to predict binding affinities with target proteins. These studies will provide valuable insights into optimizing this compound for specific therapeutic applications.
In conclusion, benzyl 3,3-difluoropiperidin-4-ylcarbamate (CAS No. 1334412-86-0) represents a fascinating example of how structural modifications can enhance a compound's utility across multiple disciplines. With ongoing advancements in synthetic chemistry and drug discovery methodologies, this compound holds immense potential for contributing to innovative solutions in medicine and beyond.
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